molecular formula C20H17ClF3N3O B3605850 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3605850
M. Wt: 407.8 g/mol
InChI Key: OFGQFZCHSWJFPP-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its pyrazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by chlorination and methylation to introduce the chloro and methyl groups. The benzamide moiety is then attached through a nucleophilic substitution reaction involving the pyrazole derivative and a benzoyl chloride derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the trifluoromethyl group makes the compound resistant to oxidation under mild conditions.

  • Reduction: Reduction reactions can be performed to modify the pyrazole or benzamide groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in preclinical studies for its potential use as a therapeutic agent in treating diseases such as cancer and infectious diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and benzamide groups are key to its biological activity, with the trifluoromethyl group enhancing its binding affinity to target proteins. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide

  • 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide

  • 3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)benzamide

Uniqueness: This compound stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds without this group

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O/c1-12-18(21)13(2)27(26-12)11-14-6-5-7-15(10-14)19(28)25-17-9-4-3-8-16(17)20(22,23)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGQFZCHSWJFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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